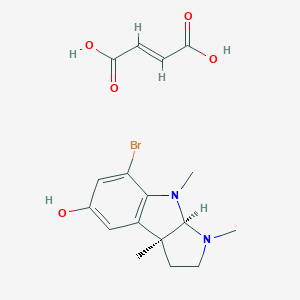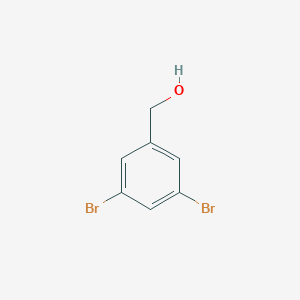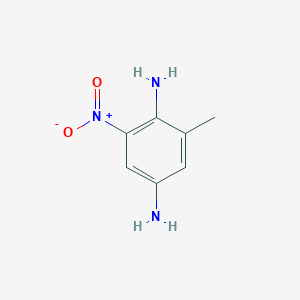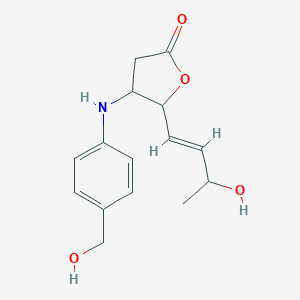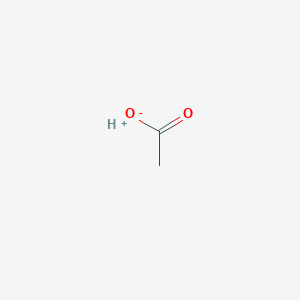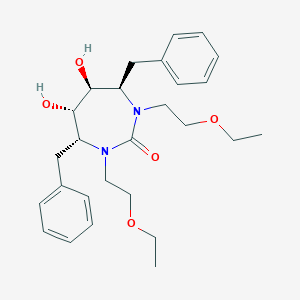
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as a bis-phenylmethylpiperazine derivative and has been used in various scientific studies for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation.
Effets Biochimiques Et Physiologiques
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to sedation and relaxation. Additionally, it has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potential therapeutic effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, which may make it useful for the treatment of various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential side effects. It has been shown to have sedative effects, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is to explore its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Finally, more research could be done to explore its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxo-ethyl acetate. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been used in various scientific studies for its potential therapeutic effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
Propriétés
Numéro CAS |
153182-63-9 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C27H38N2O5 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(2-ethoxyethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H38N2O5/c1-3-33-17-15-28-23(19-21-11-7-5-8-12-21)25(30)26(31)24(20-22-13-9-6-10-14-22)29(27(28)32)16-18-34-4-2/h5-14,23-26,30-31H,3-4,15-20H2,1-2H3/t23-,24-,25+,26+/m1/s1 |
Clé InChI |
MPOLZPRZMBTQLP-XPGKHFPBSA-N |
SMILES isomérique |
CCOCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCOCCN1C(C(C(C(N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canonique |
CCOCCN1C(C(C(C(N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Autres numéros CAS |
153182-63-9 |
Synonymes |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(2-ethoxyethyl)-5,6-dihydroxy-1,3-di azepan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



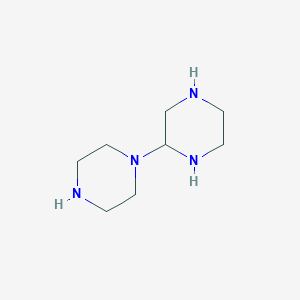
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
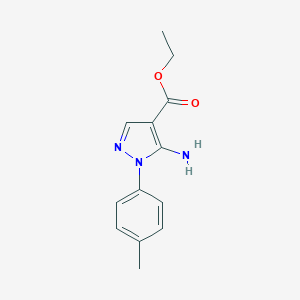
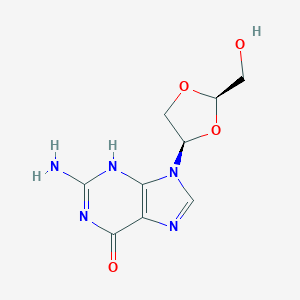
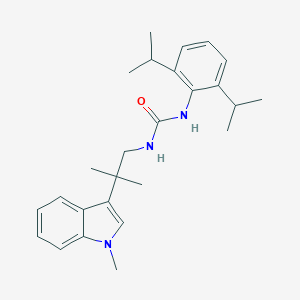
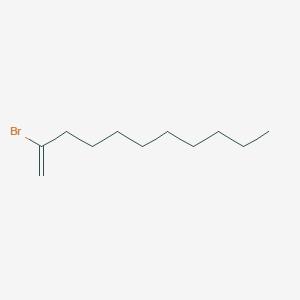
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
